Pandangolide 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

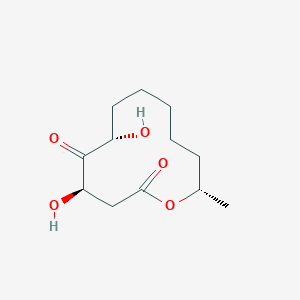

Pandangolide 1 is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1a. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.

Aplicaciones Científicas De Investigación

Structural Characteristics

Pandangolide 1 has the molecular formula C12H20O5 and is characterized by a complex structure that includes multiple hydroxyl groups and a lactone moiety. The compound's structure was elucidated using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Notably, the NMR data revealed the presence of six diastereotopic methylenes and three methines, indicating a rich structural framework conducive to various biological interactions .

Biological Activities

1. Antimicrobial Properties

this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both fungal and bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Cytotoxic Effects

Research indicates that this compound possesses cytotoxic properties. It has been tested against murine lymphoma L1210 cells, demonstrating potential as an anticancer agent. The cytotoxicity is attributed to its ability to disrupt cellular processes in cancer cells, leading to apoptosis .

3. Antioxidant Activity

The compound also shows promise as an antioxidant, which can help mitigate oxidative stress-related diseases. This property is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a critical role .

Isolation and Sourcing

This compound was first isolated from the ethyl acetate extract of Cladosporium oxysporum, an endophytic fungus associated with the terrestrial plant Alyxia reinwardtii. The isolation process involved fractionation techniques that allowed for the purification of this compound, which had not been previously reported from this specific fungal strain .

Case Study 1: Isolation from Marine-Derived Fungi

A study reported the isolation of this compound from marine-derived Cladosporium species, highlighting its potential as a source of novel bioactive compounds. The research involved detailed spectroscopic analysis to confirm the structure and assess its biological activities .

Case Study 2: Pharmacological Exploration

In another investigation, researchers focused on the pharmacological properties of this compound, evaluating its effectiveness against specific cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing new cancer therapies due to its selective cytotoxicity .

Análisis De Reacciones Químicas

Structural Features and Reactivity

Pandangolide 1 (C₁₆H₂₆O₆) is a 12-membered macrolide with two stereocenters. Its structure includes:

-

A conjugated lactone ring

-

Two hydroxyl groups

-

A δ-lactone moiety

Key reactive sites include the lactone ring (susceptible to nucleophilic attack) and hydroxyl groups (prone to esterification or oxidation) .

Hydroxyl Group Modifications

-

Esterification : Reacts with acyl chlorides (e.g., benzoyl chloride) under basic conditions to form esters .

-

Oxidation : Susceptible to Dess-Martin periodinane, converting secondary alcohols to ketones .

Lactone Ring Reactivity

-

Hydrolysis : Under alkaline conditions (e.g., NaOH), the lactone ring opens to form a carboxylate .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds within the macrolide .

Analytical Characterization

Key methods used to study this compound’s reactivity:

Stability and Degradation

Propiedades

Fórmula molecular |

C12H20O5 |

|---|---|

Peso molecular |

244.28 g/mol |

Nombre IUPAC |

(4R,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |

InChI |

InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10+/m0/s1 |

Clave InChI |

LSLSZASQWJAEHT-LPEHRKFASA-N |

SMILES isomérico |

C[C@H]1CCCCC[C@@H](C(=O)[C@@H](CC(=O)O1)O)O |

SMILES canónico |

CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |

Sinónimos |

pandangolide 1 pandangolide 1a |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.